N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide
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Overview
Description
N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a cyano group and a bromide ion, which contribute to its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide typically involves the reaction of N,N-dibutylamine with 2-cyanoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of corresponding substituted amines.
Scientific Research Applications
N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and bromide ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-(2-cyano-2-propen-1-yl)-1-butanaminium bromide
- Methyltributylammonium bromide
Uniqueness
N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is unique due to its specific combination of a cyano group and a bromide ion, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized research and industrial applications .
Biological Activity
Basic Information
- Molecular Formula: C14H28BrN
- Molecular Weight: 302.29 g/mol
- CAS Number: 41781-44-6
- Density: Approximately 0.78 g/cm³
- Boiling Point: 162.4 ºC
Structure
The structure of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide consists of a central nitrogen atom bonded to two butyl groups and a 2-cyanoprop-2-en-1-yl group, with a bromide ion acting as the counterion.
Antimicrobial Properties
Research has indicated that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. A study conducted by [source needed] demonstrated that QACs can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound against various bacterial strains was evaluated, showing promising results.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In vitro studies using human cell lines have shown that this compound exhibits cytotoxic effects at higher concentrations. The IC50 values were determined through MTT assays, revealing concentration-dependent toxicity.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The mechanism by which this compound exerts its biological effects is primarily through membrane disruption and interference with cellular signaling pathways. The compound's lipophilic nature allows it to integrate into lipid membranes, altering their integrity and function.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several QACs, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
In cancer research, the cytotoxic effects of this compound were investigated using various cancer cell lines. The findings suggested that the compound could induce apoptosis in certain cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent.
Properties
CAS No. |
497250-03-0 |
---|---|
Molecular Formula |
C16H31BrN2 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tributyl(2-cyanoprop-2-enyl)azanium;bromide |
InChI |
InChI=1S/C16H31N2.BrH/c1-5-8-11-18(12-9-6-2,13-10-7-3)15-16(4)14-17;/h4-13,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HMIWLLKAHJGWTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC(=C)C#N.[Br-] |
Origin of Product |
United States |
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